molecular formula C21H21ClN2O5 B613057 H-Asp(obzl)-amc hcl CAS No. 219138-15-5

H-Asp(obzl)-amc hcl

Cat. No.: B613057
CAS No.: 219138-15-5
M. Wt: 380,39*36,45 g/mole
InChI Key: SGLCCJOOVOOXHV-LMOVPXPDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Asp(obzl)-amc hcl typically involves the esterification of L-aspartic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under acidic conditions to form the benzyl ester. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

H-Asp(obzl)-amc hcl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

H-Asp(obzl)-amc hcl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Asp(obzl)-amc hcl involves its role as a substrate in enzymatic reactions. It interacts with specific enzymes, leading to the formation of peptide bonds and the synthesis of larger peptides. The molecular targets include various proteases and peptidases that catalyze these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Asp(obzl)-amc hcl is unique due to its specific ester group, which provides distinct reactivity and stability compared to other derivatives. This makes it particularly useful in certain synthetic routes and applications where other compounds may not be as effective .

Properties

IUPAC Name

benzyl (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5.ClH/c1-13-9-20(25)28-18-10-15(7-8-16(13)18)23-21(26)17(22)11-19(24)27-12-14-5-3-2-4-6-14;/h2-10,17H,11-12,22H2,1H3,(H,23,26);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLCCJOOVOOXHV-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)OCC3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)OCC3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219138-15-5
Record name Butanoic acid, 3-amino-4-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-4-oxo-, phenylmethyl ester, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219138-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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